Product packaging for Marburg virus nucleoprotein(Cat. No.:CAS No. 145717-56-2)

Marburg virus nucleoprotein

Cat. No.: B1176419
CAS No.: 145717-56-2
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Description

The Marburg virus nucleoprotein (NP) is the essential building block of the viral nucleocapsid, playing a critical role in the virus's replication cycle . Its primary function is to encapsidate the single-stranded, negative-sense viral genomic RNA (vRNA), forming a protected helical NP-RNA complex that serves as the scaffold for the nucleocapsid . This complex is responsible for viral RNA synthesis and is a core structure for the assembly of the complete virion . Researchers value this protein for its application in studying the viral life cycle, particularly nucleocapsid formation and the mechanism of viral transcription and replication . The NP contains a conserved PPxPxY motif that regulates its interaction with the viral transcription factor VP30, a key interaction for viral RNA synthesis that is conserved across filoviruses and represents a promising target for broad-spectrum antiviral development . Furthermore, because the NP is indispensable for viral replication and its RNA-binding groove is well-conserved, it has been identified as a prime target for structure-based drug design and the screening of novel antiviral compounds . This product is supplied as a highly pure, research-grade reagent to support these critical areas of investigation, including virology studies, high-throughput screening assays, and the development of novel therapeutic strategies against Marburg virus disease.

Properties

CAS No.

145717-56-2

Molecular Formula

C7H11NOS

Synonyms

Marburg virus nucleoprotein

Origin of Product

United States

Structural Characterization of Marburg Virus Nucleoprotein

Oligomerization

A key biochemical characteristic of the Marburg virus NP is its ability to form homo-oligomers, which is the basis for the formation of the helical nucleocapsid. nih.govnih.gov This self-interaction is mediated by a conserved coiled-coil motif located in the central part of the protein. nih.gov This motif is essential for NP-NP oligomerization and the subsequent formation of intracellular inclusion bodies, which are sites of nucleocapsid precursor accumulation. nih.gov The coiled-coil domain is bipartite, and its presence is necessary for the formation of the large helical structures that comprise the nucleocapsid. nih.gov

While the central coiled-coil motif is crucial, it is likely that other domains on the NP molecule also contribute to the extensive network of interactions required to build the large nucleocapsid helices, which are composed of several hundred NP molecules. nih.gov The N-terminal region of the NP also contains an oligomerization domain. asm.org

RNA Binding

The primary function of the Marburg virus NP is to encapsidate the single-stranded, negative-sense viral RNA genome. nih.gov This interaction protects the viral genome and is essential for both viral replication and transcription. ontosight.ai The binding of NP to RNA is a prerequisite for the formation of the ribonucleoprotein (RNP) complex, which serves as the template for the viral polymerase. nih.gov

Structural studies have provided detailed insights into the NP-RNA interaction. The cryo-electron microscopy structure of the MARV NP-RNA complex shows that each NP molecule binds to six RNA nucleotides. nih.govrcsb.org The RNA molecule is accommodated in a positively charged groove on the surface of the NP. researchgate.net Specific amino acid residues within this groove are critical for RNA recognition and binding. researchgate.neteurekalert.org The RNA bases face both inward and outward within the helical structure. researchgate.net

Phosphorylation of the NP is believed to be crucial for its RNA binding activity. microbiologyresearch.orgnih.gov Only the phosphorylated form of NP is found in mature virions, suggesting that this post-translational modification is necessary for the NP to interact with the genomic RNA and form the nucleocapsid complex. microbiologyresearch.orgnih.gov

Molecular Functions of Marburg Virus Nucleoprotein in Viral Processes

Interaction with Other Viral Proteins

The Marburg virus NP interacts with a suite of other viral proteins to form the functional nucleocapsid complex and to regulate viral processes. nih.gov These interactions are essential for the assembly of the virus and the execution of its replication and transcription programs.

VP35: NP interacts with the viral protein 35 (VP35), which serves as a polymerase cofactor. nih.gov This interaction is mediated by the coiled-coil motif in the central part of the NP. nih.gov A 28-residue peptide from the N-terminus of VP35 has been shown to bind with high affinity to the core domain of the NP. asm.org This interaction is crucial for the formation of a trimeric complex consisting of NP, VP35, and the viral polymerase (L), where VP35 acts as a bridge between NP and L. nih.govnih.gov This complex is believed to represent the active polymerase bound to the nucleocapsid template. nih.gov

VP30: NP also interacts with VP30, another nucleocapsid protein. nih.gov In the closely related Ebola virus, VP30 is a transcription activator, and while its role in Marburg virus is less defined, it is known to be essential for the viral life cycle. nih.govasm.orgasm.org VP30 binds to NP-induced inclusion bodies, suggesting a role in nucleocapsid assembly. researchgate.net

VP24: The minor matrix protein VP24 has been shown to interact with NP. nih.gov VP24 is recruited into the inclusion bodies formed by NP and is also found in individual nucleocapsids outside of these inclusions. nih.gov This interaction is thought to be important for the formation of infectious particles. nih.gov

L-protein (Polymerase): The viral polymerase, or L-protein, is brought to the NP-RNA template through its interaction with VP35. nih.govnih.gov This recruitment is essential for the initiation of both transcription and replication.

Role in Viral Transcription and Replication

The encapsidation of the viral genome by NP is a prerequisite for both transcription and replication. microbiologyresearch.org The resulting ribonucleoprotein (RNP) complex is the true template for the viral RNA-dependent RNA polymerase. nih.gov

For viral transcription to occur, the viral polymerase complex, consisting of the L-protein and VP35, must be recruited to the NP-RNA template. nih.govnih.gov The interaction between NP and VP35 is critical for this process. nih.gov Once assembled on the template, the polymerase complex synthesizes viral mRNAs from the encapsidated genome. nih.gov

The coiled-coil motif of NP is essential for its function in transcription. nih.gov Mutants with a deleted coiled-coil motif are unable to support virus-specific transcription in a minigenome system. nih.gov The ratio of NP to VP35 expression has been shown to profoundly affect the efficiency of the reconstituted replication and transcription system. nih.gov

While NP, VP35, and L are the minimal components required for transcription of monocistronic minigenomes, the protein VP30 is also known to play a role. nih.govnih.gov In Marburg virus, VP30 is required for transcription reinitiation at the glycoprotein (B1211001) (GP) gene. asm.orgasm.org

Similar to transcription, viral replication requires the NP-encapsidated genome as a template. nih.gov The same core viral proteins—NP, VP35, and L—are essential for replication. nih.gov The viral polymerase complex synthesizes a full-length, positive-sense antigenome, which is also encapsidated by NP. This antigenomic RNP then serves as a template for the synthesis of new negative-sense viral genomes. microbiologyresearch.org

The self-assembly of NP and its interaction with the viral RNA are fundamental to the replication process. nih.gov Newly synthesized NP molecules are required to encapsidate the nascent antigenomes and genomes, ensuring their protection and proper function as templates for further replication and transcription. microbiologyresearch.org The regulatory mechanisms that switch the polymerase from a transcriptive to a replicative mode are complex and not fully understood but are thought to involve the concentration of viral proteins, including NP.

Research Findings on this compound

Research AreaKey FindingsReferences
Structural Analysis The cryo-EM structure of the MARV NP-RNA complex was determined at 3.1 Å resolution, revealing a helical assembly where each NP binds six RNA nucleotides. The structure is similar to that of Ebola virus NP. nih.govrcsb.org
Oligomerization A bipartite coiled-coil motif in the central region of NP is essential for self-interaction (homo-oligomerization) and the formation of inclusion bodies. nih.gov
RNA Binding NP encapsidates the viral RNA in a positively charged groove. Phosphorylation of NP is suggested to be a prerequisite for this interaction. microbiologyresearch.orgnih.govresearchgate.net
Protein Interactions NP interacts with VP35, VP30, and VP24. The NP-VP35 interaction, mediated by the NP coiled-coil and a VP35 peptide, is crucial for recruiting the L-polymerase. nih.govasm.orgnih.gov
Role in Transcription NP, along with VP35 and L, is essential for viral transcription. The NP coiled-coil motif is functionally critical for this process. VP30 is required for transcription reinitiation at the GP gene. nih.govasm.orgnih.gov
Role in Replication NP, VP35, and L are the minimal set of proteins required for viral RNA replication. NP is necessary for encapsidating newly synthesized viral genomes and antigenomes. nih.gov

Interactions of Marburg Virus Nucleoprotein with Viral and Host Factors

Interactions with Viral Polymerase Complex Components

The viral polymerase complex of Marburg virus, responsible for both transcription of viral genes and replication of the viral genome, is a finely tuned molecular machine. This complex minimally consists of the nucleoprotein (NP), the polymerase cofactor VP35, the large protein (L) which contains the RNA-dependent RNA polymerase (RdRp) activity, and the transcription factor VP30. nih.govnih.goveuropa.eumdpi.com The intricate interactions between NP and these other viral proteins are essential for the assembly and function of the polymerase complex.

Nucleoprotein-VP35 Interactions

The interaction between the Marburg virus nucleoprotein (NP) and the viral protein 35 (VP35) is a cornerstone of the viral replication process. nih.govresearchgate.net VP35, a multifunctional protein, acts as a polymerase cofactor, an antagonist of the host's innate immune response, and a chaperone for NP. nih.govresearchgate.net

To prevent newly synthesized NP from indiscriminately binding to cellular RNA, it must be maintained in an RNA-free state, often referred to as the "N⁰" state. nih.govconsensus.app In Marburg virus, this crucial chaperoning role is performed by VP35. nih.gov An N-terminal peptide of VP35 interacts with NP, keeping it in a monomeric and RNA-free conformation. nih.govnih.gov This interaction ensures that NP is available for the encapsidation of newly synthesized viral genomes during replication.

Structural studies have revealed that the binding of a VP35 peptide to the core domain of MARV NP induces a conformational change in NP. nih.govasm.org This change transitions the RNA-binding groove of NP from a closed to an open state, which paradoxically prevents it from binding to single-stranded RNA (ssRNA). nih.govconsensus.app This chaperoned state is essential for the proper assembly of the ribonucleoprotein complex. nih.gov The interaction between the VP35 peptide and the NP core is strong, capable of disrupting NP hexamers into monomers. nih.gov

FindingConsequence
VP35 N-terminal peptide binds to MARV NP.Maintains NP in a monomeric, RNA-free state ("N⁰"). nih.govnih.gov
VP35 binding induces a conformational change in NP.Transitions the RNA-binding groove to an open state, preventing indiscriminate RNA binding. nih.govconsensus.app
The interaction is strong.Can disrupt pre-formed NP oligomers. nih.gov
FeatureImportance
VP35 Coiled-Coil DomainMediates VP35 oligomerization, which is essential for its polymerase co-factor function. researchgate.netnih.gov
N-terminal region of VP35Contains the binding site for the nucleoprotein (NP). nih.gov

Nucleoprotein-VP30 Interactions

The interaction between the nucleoprotein (NP) and the viral protein 30 (VP30) is another key element in the regulation of Marburg virus gene expression. asm.orgasm.orgnih.gov VP30 is a phosphoprotein that plays a role in the initiation of viral transcription. asm.orgnih.gov

The phosphorylation state of VP30 is a critical determinant of its function. asm.orgresearchgate.net In its phosphorylated form, MARV VP30 acts as a repressor of transcription. asm.orgresearchgate.net The dephosphorylation of VP30 is required to activate its transcriptional enhancement function. asm.orgresearchgate.net The nucleoprotein (NP) plays a crucial role in this process by acting as a scaffold. asm.org

NP recruits the host cell's protein phosphatase 2A (PP2A), specifically the B56 subunit, to the site of viral transcription. asm.org By binding to both PP2A and VP30, NP facilitates the dephosphorylation of VP30, thereby activating viral gene transcription. asm.org Inhibition of the NP-PP2A interaction leads to hyperphosphorylation of VP30 and a subsequent decrease in viral transcription. asm.orgresearchgate.net

Furthermore, the phosphorylation of VP30 influences its interaction with NP. asm.orgresearchgate.net The phosphorylated form of VP30 exhibits enhanced binding to NP. asm.orgh1.co This suggests a regulatory loop where phosphorylated, inactive VP30 is sequestered by NP, and its dephosphorylation by the NP-recruited phosphatase leads to its release and activation of transcription.

VP30 StateInteraction with NPEffect on Transcription
PhosphorylatedEnhanced binding asm.orgh1.coRepressed asm.orgresearchgate.net
DephosphorylatedReduced binding researchgate.netActivated asm.orgresearchgate.net

Nucleoprotein-L Protein Interactions

The large protein (L) is the catalytic subunit of the viral RNA-dependent RNA polymerase. nih.gov While a direct interaction between NP and L has not been extensively characterized, it is understood that the entire ribonucleoprotein complex, with NP as its core component, is the template for the L protein's enzymatic activity. mdpi.comnih.gov The interaction between L and the NP-RNA template is likely mediated by other components of the polymerase complex, such as VP35. nih.gov VP35 is thought to tether the L polymerase to the RNP complex, forming a scaffold that facilitates viral RNA synthesis. nih.gov Therefore, the interaction between NP and L is indirect but functionally critical, with NP providing the encapsidated RNA template upon which the L protein acts.

Nucleoprotein-VP24 Interactions (Nucleocapsid Association)

The association between the this compound (NP) and the viral protein 24 (VP24) is a crucial step in the formation of the nucleocapsid, the protein-RNA complex that protects the viral genome. biorxiv.orgnih.gov VP24 is considered a secondary matrix protein and is found associated with the nucleocapsid. nih.govnih.goveuropa.eu

In Marburg virus-infected cells, VP24 is observed in large aggregates in the perinuclear region, which are sites of nucleocapsid formation and accumulation, known as viral inclusions. nih.gov Co-expression studies have demonstrated that NP is responsible for recruiting VP24 into these inclusions. nih.govnih.gov This interaction is essential for the assembly of transport-competent nucleocapsids, which are then moved to the sites of virus budding at the plasma membrane. nih.govnih.gov While a direct interaction between NP and VP24 has been a subject of some debate in the context of Marburg virus, the co-localization and recruitment data strongly suggest a functional association necessary for the viral life cycle. nih.gov For the closely related Ebola virus, it has been shown that three nucleocapsid proteins—NP, VP35, and VP24—are both necessary and sufficient to form transport-competent nucleocapsid-like structures (NCLSs). biorxiv.org

Interactions with Viral Matrix Proteins

Nucleoprotein-VP40 Interactions in Virion Assembly

The interaction between the nucleoprotein (NP) and the major matrix protein VP40 is fundamental to the assembly of new Marburg virus particles. elifesciences.org VP40 is the primary driver of virion budding from the host cell membrane. elifesciences.orgnih.govasm.org The nucleocapsid, composed of NP, the viral RNA, and other proteins, must be recruited to the sites of budding, a process facilitated by interactions with VP40. elifesciences.org

In infected cells, VP40 is found colocalized with NP in viral inclusions, which contain preformed nucleocapsids. nih.gov This colocalization suggests an interaction that is important for the subsequent stages of virion morphogenesis. Furthermore, VP40 is also associated with individual nucleocapsids, indicating a potential cotransport of these components to the plasma membrane where budding occurs. nih.gov For the related Ebola virus, it has been proposed that the C-terminal region of NP is important for the interaction with VP40. uni-marburg.de This interaction is thought to be a key step that switches the function of the nucleocapsid from a template for RNA synthesis to a component ready for packaging into new virions. nih.gov

Influence on Virus-Like Particle (VLP) Formation and Release

The expression of Marburg virus VP40 alone is sufficient to induce the formation and release of virus-like particles (VLPs), which are morphologically similar to authentic virions. asm.orgnih.gov These VLPs serve as a valuable model system to study the budding process. The co-expression of NP with VP40 can influence the characteristics of these VLPs.

When NP is co-expressed with VP40, it is incorporated into the budding VLPs, a process that mimics the packaging of the nucleocapsid into infectious virions. creative-biostructure.com The interaction between NP and VP40 is crucial for this incorporation. While the presence of NP is not strictly required for the budding of VP40-induced VLPs, its inclusion is a key feature of forming particles that more closely resemble native viruses. Studies have shown that the release of filamentous VLPs, which are primarily composed of VP40, is dependent on cellular pathways like the vacuolar protein sorting (VPS) pathway. asm.org The incorporation of the nucleocapsid, with NP as its major component, is a critical step in the transition from simple VLP formation to the assembly of infectious particles.

Post-Translational Modifications and Regulatory Mechanisms

Phosphorylation of this compound

The nucleoprotein (NP) of Marburg virus undergoes phosphorylation, a post-translational modification that plays a significant role in regulating its function. nih.govmicrobiologyresearch.org In infected cells, NP exists in two forms: a phosphorylated form with a higher molecular weight (94K) and an unphosphorylated form (92K). nih.govmicrobiologyresearch.org However, only the phosphorylated form of NP is found within mature virion particles. nih.govmicrobiologyresearch.org This suggests that phosphorylation is a critical step for the incorporation of NP into new virions. oup.com

The phosphorylation of MARV NP is extensive, with at least seven distinct phosphorylated regions identified, primarily located in the C-terminal half of the protein. oup.comoup.com The N-terminal portion, up to amino acid 389, appears to be unphosphorylated. oup.comoup.com Specific serine and threonine residues within these regions act as phosphate (B84403) acceptor sites. For instance, in phosphorylation region II, serine 446 and a cluster of serines at positions 453-455 have been identified as major sites of phosphorylation. oup.comnih.gov Research has also focused on the functional characterization of phosphorylation in regions VI and VII, with studies indicating that the phosphorylation of a single serine residue (S602) in region VI is sufficient to induce a conformational change in the NP protein. uni-marburg.de

Impact on Nucleocapsid Formation and RNA Interaction

Phosphorylation of the this compound (NP) is believed to be a prerequisite for its ability to form nucleocapsid complexes and interact with the viral RNA. nih.govmicrobiologyresearch.org The exclusive presence of the phosphorylated form of NP in mature virions strongly supports this hypothesis. nih.govmicrobiologyresearch.org It is thought that phosphorylation may induce conformational changes in NP that are necessary for its proper oligomerization and for exposing the RNA-binding domain.

Studies using mutants that mimic or prevent phosphorylation at specific sites have provided further insight into its role. For example, modifications within phosphorylation region II have been shown to modulate the efficiency of viral RNA synthesis, particularly in the early stages of the viral life cycle. oup.comoup.com An NP mutant that mimicked phosphorylation at three serine residues (positions 453-455) supported reporter gene activity, which reflects viral transcription and replication, better than the wild-type NP. oup.comnih.gov Conversely, preventing phosphorylation at these and other sites significantly inhibited this activity. oup.comnih.gov This indicates that a precise pattern of phosphorylation on NP is crucial for regulating its interaction with RNA and its function in the viral replication and transcription complex.

Host Protein Phosphatase 2A (PP2A) Recruitment by Nucleoprotein

The regulation of viral transcription in Marburg virus is a finely tuned process involving the phosphorylation state of the viral protein VP30. Dephosphorylated VP30 acts as a transcriptional activator, while its phosphorylated form is associated with transcriptional repression. asm.orgnih.gov The host cell's Protein Phosphatase 2A (PP2A) has been identified as a key player in the dephosphorylation of VP30, and this process is orchestrated by the viral nucleoprotein. asm.orguni-marburg.de

PP2A-B56 Subunit Interaction and VP30 Dephosphorylation

The this compound facilitates the dephosphorylation of VP30 by recruiting the cellular protein phosphatase 2A (PP2A). asm.orgnih.gov Specifically, MARV NP interacts with the B56 regulatory subunit of PP2A. asm.orgnih.gov This interaction is mediated by a conserved LxxVxE binding motif located in the C-terminal region of the NP. asm.org By binding to NP, PP2A is brought into close proximity with NP-associated VP30, enabling the efficient dephosphorylation of VP30. asm.orguni-marburg.de

This mechanism of recruiting a host phosphatase to activate a viral transcription factor appears to be a conserved strategy among filoviruses, as a similar interaction between NP, PP2A-B56, and VP30 has been observed in Ebola virus. asm.org The phosphorylation of MARV VP30 has been shown to influence its interaction with NP and another viral protein, VP35. asm.orghoward.edu Inhibition of the NP-PP2A interaction, either through mutation of the B56 binding motif on NP or by using a PP2A inhibitor, leads to hyperphosphorylation of VP30 and a subsequent decrease in MARV transcription and viral growth. asm.orgnih.gov The essential nature of this interaction is underscored by the inability to generate recombinant Marburg viruses that either lack the PP2A-B56 interaction motif on NP or contain phosphomimetic mutants of VP30, suggesting that the dynamic cycling of VP30 phosphorylation and dephosphorylation is crucial for the viral life cycle. asm.orgnih.gov

Interacting ProteinsFunction of Interaction
MARV Nucleoprotein (NP)Recruits host PP2A. asm.org
Host Protein Phosphatase 2A (PP2A)Dephosphorylates viral protein VP30. asm.orgnih.gov
MARV VP30Acts as a transcription factor; its activity is regulated by its phosphorylation state. asm.orghoward.edu
MARV VP35Interacts with phosphorylated VP30. howard.edu

Interactions with Host Cellular Machinery

The this compound also interacts with the host's cellular machinery to facilitate the transport of newly formed nucleocapsids to the sites of viral budding and to promote the release of new virus particles. A key pathway hijacked by the virus for this purpose is the Endosomal Sorting Complex Required for Transport (ESCRT) pathway.

Endosomal Sorting Complex Required for Transport (ESCRT) Pathway Recruitment

The ESCRT pathway is a cellular machinery responsible for membrane remodeling processes, including the formation of multivesicular bodies and the budding of some enveloped viruses. mdpi.comnih.gov Both the Marburg virus matrix protein VP40 and the nucleoprotein NP contain "late domain" motifs that can recruit components of the ESCRT machinery. mdpi.complos.org The interaction of viral proteins with the ESCRT pathway is crucial for efficient viral egress. mdpi.comburnet.edu.au While VP40 is the primary driver of budding, NP enhances this process by recruiting specific ESCRT components. nih.govnih.gov

Interaction with Tsg101 for Nucleocapsid Transport and Budding

The this compound possesses a PSAP late-domain motif which facilitates the recruitment of the ESCRT-I component, Tumor susceptibility gene 101 (Tsg101). plos.orgnih.gov This interaction is critical for several late-stage events in the viral life cycle. The recruitment of Tsg101 by NP enhances the budding of virus-like particles (VLPs). nih.govnih.gov Deletion of the PSAP motif in NP significantly reduces the release of these particles. nih.gov

Furthermore, the NP-Tsg101 interaction is not only important for the final budding step but also for the efficient transport of nucleocapsids to the plasma membrane, the site of budding. plos.org Live-cell imaging has revealed that Tsg101 co-localizes with nucleocapsids within viral inclusions and is co-transported with them. plos.org In the absence of the NP-Tsg101 interaction, as seen in viruses with a mutated PSAP motif, nucleocapsids show impaired movement towards the cell periphery and reduced recruitment into filopodia, which are the primary sites of MARV budding. plos.orgnih.govpnas.org This suggests that NP, by recruiting Tsg101, effectively links the viral nucleocapsid to the host's transport and budding machinery, ensuring the efficient release of new virions. plos.org

Viral/Host ProteinInteraction/Function
MARV Nucleoprotein (NP)Contains a PSAP late-domain motif that recruits Tsg101. plos.orgnih.gov
Tsg101 (ESCRT-I)Interacts with NP to enhance VLP budding and facilitate nucleocapsid transport. plos.orgnih.govnih.gov
MARV VP40Major matrix protein that drives viral budding. nih.govnih.gov
FilopodiaCellular protrusions that are the major sites of MARV budding. nih.govpnas.org

Mechanistic Contributions of Marburg Virus Nucleoprotein to Viral Life Cycle Progression

Nucleocapsid Formation and Assembly Dynamics

The formation of the Marburg virus nucleocapsid is a highly organized process initiated by the self-assembly of the nucleoprotein (NP). NP monomers oligomerize to form helical, tubular structures that encapsidate the single-stranded RNA genome. nih.govnih.gov This process is fundamental for protecting the viral genome and for forming the structural backbone of the virus.

Cryo-electron microscopy (cryo-EM) studies have revealed the detailed structure of the MARV NP-RNA complex. nih.govnih.gov The full-length NP consists of 695 amino acids and is structurally organized into an N-terminal arm, a core domain composed of N- and C-terminal lobes, a disordered region, and a C-terminal tail. nih.govresearchgate.netresearchgate.net Each NP monomer binds and encapsidates six RNA nucleotides in a sequence-independent manner within a positively charged groove located between the N- and C-terminal lobes. nih.govplos.org This interaction is primarily with the RNA backbone, allowing for the encapsidation of any RNA sequence. researchgate.net

The assembly of the helical nucleocapsid is driven by NP-NP interactions. The N-terminal arm of one NP monomer inserts into a hydrophobic pocket on the C-terminal lobe of an adjacent NP monomer, a critical interaction for the oligomerization and formation of the helical structure. nih.govresearchgate.net Additionally, conserved coiled-coil motifs within the central part of NP are essential for NP self-interaction and the formation of higher-order tubular structures. nih.gov These NP tubules are the precursors to the nucleocapsids found within infected cells, often accumulating in large intracellular inclusions. nih.gov

The nucleocapsid core, formed by the NP-RNA complex, serves as a scaffold for the association of other viral proteins, including VP24 and VP35, which bind to the exterior of the helix. plos.org Three nucleocapsid proteins—NP, VP35, and VP24—have been identified as the minimal components necessary and sufficient to form transport-competent nucleocapsid-like structures (NCLSs). biorxiv.org

Table 1: Structural Features of Marburg Virus Nucleoprotein and Nucleocapsid

FeatureDescriptionReference(s)
NP Monomer Structure N-terminal arm, NP core (N- and C-terminal lobes), disordered region, C-terminal tail. nih.govresearchgate.netresearchgate.net
RNA Encapsidation Each NP monomer binds 6 RNA nucleotides. nih.govplos.org
NP-NP Interaction Mediated by the N-terminal arm and coiled-coil motifs. nih.govnih.govresearchgate.net
Nucleocapsid Structure Left-handed helical complex. nih.gov
Cryo-EM Resolution 3.1 Å for the NP-RNA complex. nih.govrcsb.org

Regulation of Viral RNA Synthesis (Transcription and Replication)

The this compound is a key regulator of viral RNA synthesis, which includes both transcription (synthesis of viral mRNAs) and replication (synthesis of full-length genomic and antigenomic RNAs). The NP-RNA complex, rather than naked RNA, serves as the template for the viral RNA-dependent RNA polymerase (L protein). nih.goveuropa.eu The L protein, in conjunction with its cofactor VP35, constitutes the viral polymerase complex. nih.govsemanticscholar.org

NP, VP35, and L are the three essential viral proteins required for both transcription and replication. nih.govnih.gov VP35 plays a crucial role in mediating the interaction between the L polymerase and the NP-RNA template, effectively bridging the polymerase to its substrate. nih.govsemanticscholar.org Furthermore, VP35 acts as a chaperone for newly synthesized NP, preventing it from indiscriminately binding to cellular RNAs and ensuring its availability for encapsidating newly synthesized viral genomes. semanticscholar.orgnih.gov The interaction between a peptide from VP35 and the core domain of NP has been structurally characterized, revealing a conserved binding pocket that could be a target for antiviral therapies. cabidigitallibrary.orgasm.org

The viral protein VP30 also plays a regulatory role in RNA synthesis, particularly in transcription. nih.govnih.gov While initial studies with monocistronic minigenomes suggested VP30 was non-essential for MARV transcription, subsequent research has shown it is required for the transcription of specific genes, such as the glycoprotein (B1211001) (GP) gene. nih.govnih.gov The interaction between VP30 and NP is critical for this function. nih.govplos.org A conserved PPxPxY motif at the C-terminus of NP mediates the interaction with VP30. biorxiv.org

Phosphorylation of both NP and VP30 provides a further layer of regulation. Phosphorylation of NP in its C-terminal region, specifically within a cluster of serine residues in region II (amino acids 450-455), has been shown to modulate viral RNA synthesis. nih.gov Similarly, the phosphorylation state of VP30 influences its activity; phosphorylation of a cluster of amino acids (positions 46-53) in VP30 inhibits transcription and enhances its binding to NP and VP35. nih.govhoward.edu This suggests a dynamic interplay where phosphorylation can switch the function of the replication/transcription complex.

Table 2: Key Protein Interactions in Marburg Virus RNA Synthesis

Interacting ProteinsFunction in RNA SynthesisKey FindingsReference(s)
NP - VP35 Chaperoning of NP, linking L polymerase to the nucleocapsid.VP35 prevents non-specific RNA binding by NP. semanticscholar.orgnih.gov
NP - VP30 Regulation of transcription.Interaction is mediated by a C-terminal PPxPxY motif on NP. biorxiv.orgplos.org
NP - L Template for RNA-dependent RNA polymerase.The NP-RNA complex is the substrate for the L protein. nih.govnih.gov
VP35 - L Formation of the active polymerase complex.VP35 acts as a cofactor for the L polymerase. nih.govsemanticscholar.org

Role in Virion Morphogenesis and Budding

The final stages of the viral life cycle, morphogenesis and budding, involve the assembly of all viral components at the host cell membrane and the subsequent release of new virions. The pre-formed nucleocapsid, composed of NP-RNA and associated proteins, is transported to the sites of budding, which are typically at the plasma membrane. nih.govplos.org

The major matrix protein, VP40, is the primary driving force for the budding process. asm.orgmdpi.com VP40 can induce the formation and release of virus-like particles (VLPs) on its own. asm.org However, for the formation of infectious virions, VP40 must interact with the nucleocapsid to ensure its incorporation into the budding particles. nih.govasm.org VP40 is found associated with nucleocapsid structures within viral inclusions and at budding sites. nih.gov This interaction is thought to be mediated by a flexible, "Velcro-like" interaction between VP40 and the nucleocapsid. plos.org

While VP40 orchestrates the budding process, NP also plays a direct role. The co-expression of NP, GP, and VP40 is often used to produce VLPs that morphologically resemble authentic virions, indicating NP's contribution to efficient particle formation. nih.gov The interaction of VP40 with the host protein Tsg101, a component of the ESCRT pathway, is crucial for the final scission event that releases the virion. asm.org In the case of Marburg virus, this interaction between VP40 and Tsg101 is dependent on a PPPY late-domain motif in VP40. asm.org

Electron tomography studies have provided a detailed view of the budding process. The intracellular nucleocapsid first associates laterally along its entire length with the plasma membrane. This is followed by envelopment, initiated at one end of the nucleocapsid, leading to a protruding viral particle that is eventually released from the cell. plos.org In polarized epithelial cells, an interesting dichotomy has been observed: while the viral glycoprotein (GP) is predominantly transported to the apical membrane, the release of infectious virions occurs exclusively from the basolateral membrane, suggesting that factors other than GP, likely the matrix and nucleocapsid proteins, determine the site of budding. nih.gov

Table 3: Proteins Involved in Marburg Virus Budding

ProteinPrimary Role in BuddingKey InteractionsReference(s)
VP40 Major matrix protein; drives budding.Interacts with the nucleocapsid, plasma membrane, and host ESCRT machinery (Tsg101). asm.orgmdpi.comasm.org
Nucleoprotein (NP) Component of the cargo to be packaged; contributes to efficient budding.Interacts with VP40. nih.govnih.gov
Glycoprotein (GP) Surface protein incorporated into the virion envelope.May influence budding efficiency. nih.gov

Comparative Analyses of Marburg Virus Nucleoprotein Within Filoviridae and Mononegavirales

Structural Homologies and Divergences with Ebola Virus Nucleoprotein

Despite these overarching similarities, there are notable structural divergences. While both MARV and EBOV NPs self-assemble into helical structures, the conditions and protein requirements for the formation of nucleocapsid-like structures differ. MARV NP alone is sufficient to form these structures. asm.org In contrast, for EBOV, the formation of nucleocapsid-like structures requires not only the NP but also the viral proteins VP35 and VP24. nih.gov Furthermore, cryo-electron tomography has revealed differences in the helical parameters of the nucleocapsids. The Ebola virus NC has an average pitch of 74±1 Å with 11.9 or 12.9 subunits per turn, while the Marburg virus NC has an average pitch of 77±1 Å with 14.8 or 15.8 subunits per turn. nih.gov

At the sequence level, while there is weak nucleotide sequence similarity between the 3' ends of the MARV and EBOV genomes, the predicted amino acid sequences of the first 400 residues of their nucleoproteins show a high degree of homology. nih.govmicrobiologyresearch.org This conservation is achieved through different codon usages and substitutions of similar amino acids. nih.govmicrobiologyresearch.org

FeatureMarburg Virus Nucleoprotein (MARV NP)Ebola Virus Nucleoprotein (EBOV NP)
Overall Structure N-terminal arm, NP core (N- and C-terminal lobes), disordered linker, C-terminal tail. nih.govN-terminal arm, NP core (N- and C-terminal lobes), disordered linker, C-terminal tail. nih.gov
RNA Binding Encapsidates six RNA nucleotides per NP monomer. nih.govrcsb.orgEncapsidates six RNA nucleotides per NP monomer. nih.govrcsb.org
Nucleocapsid-like Structure Formation NP alone is sufficient. asm.orgRequires NP, VP35, and VP24. nih.gov
Nucleocapsid Helical Pitch 77±1 Å. nih.gov74±1 Å. nih.gov
Nucleocapsid Subunits per Turn 14.8 or 15.8. nih.gov11.9 or 12.9. nih.gov
Amino Acid Homology (first 400 residues) High degree of homology with EBOV NP. nih.govmicrobiologyresearch.orgHigh degree of homology with MARV NP. nih.govmicrobiologyresearch.org

Conserved Functional Domains across Filoviruses

The nucleoproteins of filoviruses, including Marburg and Ebola viruses, possess conserved functional domains that are crucial for their roles in viral replication and assembly. These domains facilitate NP-NP interactions, RNA binding, and interactions with other viral proteins.

A key conserved feature is a coiled-coil motif located in the central region of the NP. nih.gov This motif is essential for the self-assembly of NP monomers into the helical nucleocapsid structure. nih.gov It also plays a critical role in the interaction between NP and VP35, the viral polymerase cofactor. nih.gov The Ebola virus NP also contains a region with a high probability of forming a coiled-coil structure, highlighting its conservation across the Filoviridae family. nih.gov

The N-terminal region of the filovirus NP is also highly conserved and functionally significant. The N-terminal arm is directly involved in interacting with adjacent NP molecules within the helical assembly. nih.gov Specific hydrophobic residues on helices α15 and α16, along with other key residues like H4, L6, L9, R19, and R339 in MARV NP, are highly conserved among filoviruses and are crucial for NP oligomerization. nih.gov

Furthermore, sequence comparisons have identified a small, conserved region in the middle of the MARV and EBOV NP sequences that shows significant amino acid homology with the nucleoproteins of paramyxoviruses and, to a lesser extent, rhabdoviruses. nih.govmicrobiologyresearch.org This region contains conserved sequences within hydrophobic domains that may share a common function across these different virus families. nih.govmicrobiologyresearch.org

Conserved Domain/MotifLocation in MARV NPFunctionConservation in Filoviruses
Coiled-Coil Motif Central part. nih.govNP self-assembly, interaction with VP35. nih.govA similar high-probability coiled-coil region is present in EBOV NP. nih.gov
N-terminal Arm N-terminus. nih.govInteraction with adjacent NP molecules for oligomerization. nih.govHighly conserved across filoviruses. nih.gov
Hydrophobic Residues on α15 and α16 C-terminal lobe. nih.govNP oligomerization. nih.govHighly conserved across filoviruses. nih.gov
Paramyxovirus/Rhabdovirus Homology Region Middle of the NP sequence. nih.govmicrobiologyresearch.orgPotential common function related to hydrophobic domains. nih.govmicrobiologyresearch.orgPresent in both MARV and EBOV NPs. nih.govmicrobiologyresearch.org

Similarities in RNA Encapsidation and Polymerase Complex Interactions

The processes of RNA encapsidation and the interaction with the viral polymerase complex share fundamental similarities across the Filoviridae family and the broader order of Mononegavirales. The primary function of the nucleoprotein in all these viruses is to encapsidate the single-stranded, negative-sense RNA genome, forming a helical nucleocapsid that serves as the template for the RNA-dependent RNA polymerase (RdRp). nih.govnih.gov

In both MARV and EBOV, the NP encapsidates the viral RNA in a sequence-independent manner, with each NP monomer binding to six nucleotides. nih.gov The RNA is sequestered within a positively charged groove between the N- and C-terminal lobes of the NP core. nih.gov This encapsidation protects the viral genome from host cell defenses and prepares it for transcription and replication by the viral polymerase complex. nih.gov

The interaction with the polymerase complex, which consists of the large protein (L) and the polymerase cofactor (VP35 in filoviruses or its equivalent phosphoprotein [P] in other Mononegavirales), is a critical and conserved step. nih.govnih.gov In filoviruses, VP35 acts as a bridge, connecting the L protein to the NP-RNA template. nih.gov A conserved coiled-coil motif within the MARV NP is essential for its interaction with VP35. nih.gov

Furthermore, the regulation of NP's RNA binding activity is a conserved mechanism. Newly synthesized NPs must be prevented from binding indiscriminately to cellular RNA. nih.gov In filoviruses, the viral protein VP35 chaperones the newly synthesized NP, keeping it in an RNA-free state until it is ready to encapsidate the viral genome. nih.gov This chaperoning function is a common theme among Mononegavirales, where the phosphoprotein (P) performs a similar role. nih.gov

Phosphorylation of the nucleoprotein is another conserved feature that appears to be important for its function. The MARV NP exists in both phosphorylated and unphosphorylated forms, with the phosphorylated form being exclusively present in virion particles, suggesting it is the form that interacts with the genomic RNA to form the nucleocapsid. nih.gov

ProcessMarburg VirusOther Filoviruses (e.g., Ebola)Other Mononegavirales (e.g., Rhabdoviruses)
RNA Encapsidation NP encapsidates 6 nucleotides per monomer in a sequence-independent manner. nih.govNP encapsidates 6 nucleotides per monomer in a sequence-independent manner. nih.govThe nucleoprotein (N) encapsidates the RNA genome to form a ribonucleoprotein complex. wikipedia.org
Polymerase Complex Interaction NP interacts with the L polymerase via the VP35 cofactor. nih.govNP interacts with the L polymerase via the VP35 cofactor. nih.govThe N protein interacts with the L polymerase via the phosphoprotein (P) cofactor. nih.gov
Chaperoning of NP/N VP35 chaperones newly synthesized NP to prevent non-specific RNA binding. nih.govVP35 chaperones newly synthesized NP. nih.govThe P protein chaperones newly synthesized N protein. nih.gov
Role of Phosphorylation The phosphorylated form of NP is incorporated into virions, suggesting a role in nucleocapsid formation. nih.govEBOV NP is also phosphorylated.The phosphoprotein (P) is typically phosphorylated, which can modulate its interaction with the L protein. nih.gov

Advanced Methodologies in Marburg Virus Nucleoprotein Research

Recombinant Protein Expression Systems

The production of recombinant Marburg virus nucleoprotein in various expression systems is a fundamental step for its detailed characterization. Researchers have successfully utilized prokaryotic and eukaryotic systems to generate NP for structural, immunological, and functional studies.

Escherichia coli : The N-terminally truncated core domain of MARV NP (residues 19-370) has been expressed in E. coli. nih.gov This system is advantageous for producing large quantities of the protein for initial biochemical and structural analyses, such as crystallography. nih.gov Commercial suppliers also offer full-length recombinant MARV NP (Met1-Leu695) produced in E. coli for use in applications like ELISA, Western Blot, and as an immunogen. antibodysystem.com

Baculovirus Expression System : The NP of MARV has been expressed using baculovirus vectors (e.g., pAcYMB1), demonstrating that the recombinant protein is phosphorylated, similar to the native protein in virus-infected cells. nih.gov This system is valuable as it allows for post-translational modifications that are important for the protein's function.

Mammalian Cell Systems : For studies requiring native-like protein folding and modification, mammalian cells are the preferred expression host. The C-terminally truncated NP (residues 1-395) has been expressed in mammalian cells to reconstitute the helical NP-RNA complex for structural analysis by cryo-electron microscopy. nih.gov Furthermore, the full-length NP has been expressed in Homo sapiens cells for detailed structural determination of the NP-RNA complex. rcsb.org HeLa cells, infected with a recombinant vaccinia virus expressing T7 RNA polymerase (MVA-T7), have also been used to express NP from plasmids as part of reverse genetics systems. nih.gov

These diverse expression platforms provide researchers with the necessary tools to produce MARV NP with the specific characteristics required for a wide array of experimental approaches.

Table 1: Recombinant Expression Systems for this compound

Expression System Expressed NP Fragment/Form Purpose of Expression Reference(s)
Escherichia coli NPcore (residues 19-370) Crystallography, Biochemical analysis nih.gov
Escherichia coli Full-length (Met1-Leu695) ELISA, WB, Immunogen antibodysystem.com
Baculovirus (pAcYMB1) Full-length NP Phosphorylation analysis nih.gov
Mammalian Cells Truncated NP (1-395) Cryo-EM of NP-RNA complex nih.gov
Homo sapiens Cells Full-length NP Cryo-EM of NP-RNA complex rcsb.org

Reverse Genetics and Minigenome Systems

Reverse genetics represents a powerful technology for the functional analysis of viral genes by allowing for the introduction of targeted mutations and observing the resulting phenotypic effects. nih.gov For Marburg virus, a member of the non-segmented negative-strand RNA viruses, the viral genome itself cannot function as messenger RNA. Therefore, the essential viral proteins for transcription and replication must be supplied in trans. nih.gov

The first reverse genetics system for a filovirus was established for MARV. nih.gov This system utilizes the expression of recombinant nucleocapsid proteins from plasmids in cells. A key finding from these initial studies was that only three of the four main nucleocapsid proteins—nucleoprotein (NP), VP35, and the large polymerase protein (L)—are essential and sufficient to mediate the replication and transcription of MARV-specific monocistronic minigenomes. nih.gov This established that VP35, not VP30, is the functional equivalent of the P protein in rhabdoviruses and paramyxoviruses. nih.gov

Minigenome systems are a cornerstone of this research. They consist of a plasmid that contains a reporter gene, such as chloramphenicol (B1208) acetyltransferase (CAT), flanked by the MARV leader and trailer regions. nih.govnih.gov These non-coding regions contain the essential cis-acting signals for viral RNA synthesis. nih.gov When this minigenome plasmid is introduced into cells along with plasmids expressing NP, VP35, and L, the viral machinery recognizes the minigenome as a template. nih.gov This leads to its replication, encapsidation by NP, and transcription of the reporter gene, effectively mimicking the authentic viral replication complex. nih.gov These artificial systems are invaluable for dissecting the roles of specific viral proteins and RNA sequences in the viral life cycle. nih.govnih.gov

Structural Determination Techniques (Cryo-EM, X-ray Crystallography)

Understanding the three-dimensional architecture of the this compound is crucial for deciphering its function. X-ray crystallography and cryo-electron microscopy (cryo-EM) have been the principal techniques used to elucidate the structure of NP and its complex with viral RNA (the ribonucleoprotein or RNP complex).

X-ray Crystallography : This technique has been employed to determine the structure of the RNA-free, monomeric core of MARV NP (residues 21-373) at a resolution of 2.9 Å. nih.govnih.gov The structure revealed a bilobed fold, with distinct N-terminal and C-terminal lobes connected by a hinge. nih.gov This structural information provided the first high-resolution glimpse into the basic architecture of the protein, forming a basis for understanding how it might clamp around the viral RNA. nih.govnih.gov

Cryo-Electron Microscopy (Cryo-EM) : Cryo-EM has been instrumental in visualizing the large, helical structure of the NP-RNA complex, which is not amenable to crystallization. utmb.edu Multiple studies have used single-particle cryo-EM to solve the structure of the MARV NP-RNA complex at resolutions as high as 3.1 Å. nih.govrcsb.orgnih.gov These studies have revealed that each NP monomer encapsidates six RNA nucleotides within a groove between its N- and C-terminal lobes. nih.govrcsb.org Cryo-EM has also uncovered different conformational states of the RNP helix, including both single-layered and double-layered helical assemblies. repec.orgnih.govrcsb.org This highlights the structural plasticity of the nucleocapsid, which is essential for its functions in genome packaging and as a template for RNA synthesis. repec.org

Table 2: Structural Determination of this compound

Technique Sample Key Findings Resolution Reference(s)
X-ray Crystallography RNA-free monomeric NP core (21-373) Bilobed fold with N- and C-terminal lobes. 2.9 Å nih.govnih.gov
Cryo-EM Helical NP-RNA complex Each NP binds six RNA nucleotides; helical assembly mechanism. 3.1 Å nih.govrcsb.orgnih.gov

Mutational Analysis for Structure-Function Elucidation

Guided by high-resolution structural models, mutational analysis is a powerful tool to probe the functional importance of specific amino acid residues in the this compound. By systematically introducing mutations and assessing the functional consequences, researchers can map the regions of NP responsible for RNA binding, oligomerization, and interaction with other viral proteins.

Structure-based mutational analyses have successfully identified key residues crucial for the formation of the helical NP-RNA complex and for viral RNA synthesis. nih.govrcsb.orgnih.gov For instance, studies have pinpointed positively charged residues within the RNA-binding cleft that are essential for the NP-RNA interaction. nih.govbiorxiv.org Site-directed mutagenesis of residues such as K142, K153, and R156 was shown to almost completely abolish the ability of the recombinant NP core to bind single-stranded RNA in vitro. nih.gov

Furthermore, mutational analysis has been used to investigate the interfaces between adjacent NP protomers in the helical assembly. nih.gov Mutations in residues like I345, I348, E350, I357, and F361, located at the inter-protomer interface, were shown to disrupt the oligomerization of the NP core. nih.gov These findings, derived from combining structural data with mutagenesis, provide a detailed understanding of how NP assembles into the functional ribonucleoprotein complex, a critical step in the viral replication cycle. nih.govrcsb.orgresearchgate.net Importantly, many of the key residues identified are conserved between Marburg and Ebola viruses, suggesting common mechanisms of nucleocapsid formation that could be targeted by broad-spectrum antivirals. nih.govrcsb.orgnih.gov

In Vitro Reconstitution Systems

In vitro reconstitution systems are essential for studying complex biological processes outside the intricate environment of a living cell. For Marburg virus, cell-based reconstitution systems, often referred to as minigenome assays, have been the primary method for recapitulating viral RNA synthesis in vitro. nih.gov

These systems involve the co-expression of the minimal set of viral proteins required for replication and transcription—namely the nucleoprotein (NP), the polymerase cofactor VP35, and the RNA-dependent RNA polymerase L—along with an artificial MARV minigenome. nih.gov This reconstitution within cultured cells, such as MVA-T7-infected HeLa cells, allows for the study of the entire process of RNA synthesis, from encapsidation of the minigenome template by NP to its transcription and replication by the viral polymerase complex. nih.gov

The successful establishment of this system demonstrated that these three proteins are sufficient to drive the core processes of the viral life cycle. nih.gov It also provides a tractable platform to analyze the effects of mutations in both the viral proteins (trans-acting factors) and the viral RNA sequences (cis-acting elements) on replication and transcription efficiency. nih.gov Furthermore, studies have shown that recombinant MARV NPcore can bind single-stranded RNA in vitro, and this interaction is crucial for the assembly process. nih.gov These systems are fundamental for dissecting the molecular mechanics of the MARV replication machinery and for screening potential inhibitors of this process.

Strategic Avenues for Antiviral Target Identification Based on Marburg Virus Nucleoprotein

Targeting Nucleoprotein-RNA Complex Formation

The formation of the nucleoprotein-RNA (NP-RNA) complex is the foundational step for the assembly of the viral nucleocapsid, which is essential for the transcription and replication of the viral genome. mdpi.comnih.gov The MARV NP coats the single-stranded RNA genome in a sequence-independent manner, with each NP monomer binding to six RNA nucleotides. mdpi.comnih.gov This interaction is primarily mediated by a positively charged groove located between the N- and C-terminal lobes of the NP, which interacts with the phosphate (B84403) backbone of the RNA. nih.gov The stability and integrity of this complex are paramount for the virus, and its disruption presents a promising antiviral strategy.

Another potential strategy is the development of small molecules that directly interfere with the NP-RNA binding interface . While specific small molecule inhibitors targeting the MARV NP-RNA interaction are still under investigation, the detailed structural understanding of the complex provides a roadmap for their design. mdpi.comnih.gov Computational modeling and high-throughput screening could identify compounds that bind to the RNA-binding groove of NP, preventing its association with the viral genome. The principle of targeting RNA with small molecules is a growing field, with evidence that complex RNA structures can be targeted by drug-like molecules. nih.govnih.gov

Disrupting Nucleoprotein Oligomerization and Assembly

The encapsidation of the viral genome is not merely a one-to-one interaction between NP and RNA but involves the assembly of NP monomers into a helical oligomeric structure that forms the nucleocapsid. mdpi.com This oligomerization is a critical step, and its disruption would prevent the formation of functional nucleocapsids, thereby halting viral replication.

The oligomerization of MARV NP is a regulated process. The N-terminal region of the viral protein 35 (VP35) has been shown to bind to a hydrophobic pocket on NP, which blocks NP oligomerization and encapsidation of non-viral RNA. nih.gov The release of the VP35 N-terminus from this pocket is thought to be a key step that allows NP to oligomerize and bind to the viral RNA. nih.gov This regulatory mechanism presents a clear target for antiviral intervention. Small molecules designed to mimic the action of the VP35 N-terminus could potentially lock NP in a monomeric state, preventing nucleocapsid assembly.

Furthermore, structural studies of the MARV NP-RNA complex have identified key amino acid residues that are crucial for the interactions between adjacent NP molecules within the helical nucleocapsid. news-medical.net Mutations in these residues have been shown to disrupt the formation of the helical NP-RNA complex. nih.gov This detailed structural information can guide the design of small molecules that bind to these NP-NP interaction sites and disrupt the oligomerization process.

Modulating Nucleoprotein-Viral Protein Interactions (e.g., NP-VP35, NP-VP30)

The nucleoprotein does not function in isolation; its interactions with other viral proteins, particularly VP35 and VP30, are essential for the regulation of viral RNA synthesis. youtube.com Targeting these protein-protein interactions is a key strategy for developing novel antiviral agents.

The interaction between NP and VP35 is multifaceted. As mentioned, the N-terminal peptide of VP35 chaperones NP, keeping it in a monomeric, RNA-free state, which is crucial for preventing the encapsidation of cellular RNA. uni-marburg.de The interaction between NP and the full-length, oligomeric VP35 is also necessary to recruit the viral polymerase (L protein) to the nucleocapsid template for transcription and replication. news-medical.net Several studies have focused on identifying inhibitors of the VP35 protein, which in turn would disrupt its interaction with NP and other functions. Through virtual screening and molecular dynamics simulations, a number of natural compounds have been identified as potential inhibitors of MARV VP35. mdpi.com

The interaction between NP and VP30 is also critical for viral transcription. nih.gov In the related Ebola virus, it has been shown that VP30 directly interacts with NP, and this interaction is essential for transcription initiation. A conserved PPxPxY motif at the C-terminus of the Ebola virus NP is crucial for this interaction. Given the conservation of this motif among filoviruses, it represents a promising target for antiviral drugs that could disrupt the NP-VP30 interaction in Marburg virus as well. Small molecules such as Embelin and Kobe2602 have been identified as disruptors of the Ebola virus VP30-NP interaction, suggesting that similar compounds could be effective against Marburg virus.

Table 1: Potential Inhibitors of Marburg Virus Nucleoprotein-Associated Interactions

Compound Name Target Protein/Interaction Research Findings
Estradiol benzoate VP35 Identified through virtual screening as a potential inhibitor of MARV VP35, showing favorable binding free energies in molecular dynamics simulations. mdpi.com
Myricetin VP35 A known inhibitor of Ebola virus VP35, used as a reference compound in studies screening for MARV VP35 inhibitors.
Kudzuisoflavone A VP35 A plant-derived molecule identified through in silico screening with steady binding to MARV VP35 in simulations.
Miquelianin VP35 A phytomolecule that showed favorable interactions and binding energy with MARV VP35 in computational studies.
Rutin VP35 Identified as a potential inhibitor of MARV VP35 through virtual screening of plant-derived compounds.
Protopseudohypericin VP35 A natural compound from Hypericum perforatum that demonstrated potential inhibitory activity against MARV VP35 in silico.
Embelin EBOV VP30-NP Interaction Shown to disrupt the interaction between Ebola virus VP30 and NP, suggesting potential for similar action against MARV.

| Kobe2602 | EBOV VP30-NP Interaction | Identified as a small molecule that can disrupt the Ebola virus VP30-NP interaction. |

Interfering with Host Factor Recruitment by Nucleoprotein

Viruses are obligate intracellular parasites and rely on host cell machinery to complete their life cycle. The Marburg virus nucleocapsid is no exception, hijacking host factors for its transport and to facilitate viral replication. Interfering with the recruitment of these host factors by the nucleoprotein is another promising avenue for antiviral development.

Live-cell imaging of Marburg virus-infected cells has revealed that the transport of nucleocapsids from their assembly sites in perinuclear inclusions to the plasma membrane for budding is dependent on the host actin cytoskeleton . This long-distance transport is an active process, and within the filopodia (the preferred sites for MARV budding), the nucleocapsids are co-transported with the host motor protein Myo10 along actin filaments. Targeting the interaction between the nucleocapsid and the actin transport machinery could therefore inhibit the production of new virus particles.

Furthermore, studies on the related Ebola virus have shown that the nucleoprotein plays a crucial role in recruiting the host protein phosphatase 2A (PP2A) . This recruitment is essential for the dephosphorylation of the viral protein VP30, a key step in activating viral transcription. Given the similarities between Marburg and Ebola viruses, it is plausible that Marburg virus NP also recruits host phosphatases to regulate the activity of its own VP30. Disrupting the interaction between NP and host phosphatases could therefore be an effective way to suppress viral gene expression.

While research into the specific host factors recruited by the this compound is ongoing, the identified interactions with the cytoskeleton and potentially with cellular phosphatases highlight the importance of these host-virus interactions as targets for therapeutic intervention.

Table 2: Chemical Compounds Mentioned in this Article

Compound Name
Estradiol benzoate
Myricetin
Kudzuisoflavone A
Miquelianin
Rutin
Protopseudohypericin
Embelin

Q & A

Q. What is the functional role of Marburg virus nucleoprotein (NP) in viral replication and transcription?

Marburg virus NP encapsidates the viral RNA (vRNA) to form a helical ribonucleoprotein complex (RNP), which serves as the scaffold for nucleocapsid assembly. NP interacts with VP35, VP30, VP24, and the RNA-dependent RNA polymerase (L) to facilitate replication and transcription. In artificial minigenome systems, NP, VP35, and L are sufficient for replication and transcription, highlighting NP's central role in these processes .

Q. Which viral proteins interact with NP during nucleocapsid formation, and what methodologies identify these interactions?

NP interacts with VP35 (critical for RNA synthesis), VP30 (phosphorylated transcriptional regulator), VP24 (nucleocapsid stabilization), and L (polymerase). These interactions are identified via co-immunoprecipitation (Co-IP), yeast-two-hybrid assays, and structural studies (e.g., X-ray crystallography). For example, VP35 binding to NP prevents premature RNA binding by inducing conformational changes in NP .

Q. What conserved regions of the NP gene are targeted for diagnostic assays, and how are primers validated?

Conserved regions in the NP gene (e.g., nucleotide positions 5821–8665 in strain Musoke) are used to design primers for RT-PCR and RT-RAA (reverse transcription recombinase-aided amplification). Validation involves testing specificity against other filoviruses and sensitivity via limit-of-detection assays. CRISPR/Cas13a systems further enhance specificity by targeting crRNA to NP sequences .

Advanced Research Questions

Q. How do phosphorylation states of Marburg virus NP influence its incorporation into virions and nucleocapsid assembly?

NP is phosphorylated at serine/threonine residues clustered in seven C-terminal regions. Only phosphorylated NP is incorporated into virions, suggesting phosphorylation regulates NP-RNA binding and nucleocapsid stability. Methods like phosphoproteomic profiling and mutagenesis (e.g., serine-to-alanine substitutions) are used to study these effects .

Q. What structural insights into NP conformational changes are provided by VP35 chaperoning, and how do these affect RNA binding?

Structural studies (e.g., cryo-EM, X-ray crystallography) reveal that VP35 binding induces a transition from a closed to an open NP conformation, widening the RNA-binding groove and preventing nonspecific RNA interactions. The apo form of NP forms hexamers via hydrophobic interactions in a C-terminal helix, while VP35-bound NP remains monomeric .

Q. How does the NP-to-VP35 expression ratio affect the efficiency of Marburg virus minigenome replication in artificial systems?

In reverse genetics systems (e.g., vaccinia T7-driven expression), an optimal NP:VP35 ratio is critical for efficient replication. Imbalanced ratios reduce replication due to incomplete RNP assembly. Quantification via Northern blotting and reporter gene assays (e.g., CAT activity) are used to optimize this ratio .

Q. What discrepancies exist in the role of VP30 phosphorylation between Marburg and Ebola viruses in transcriptional regulation?

In Ebola virus (EBOV), VP30 phosphorylation is essential for transcription, whereas Marburg virus (MBGV) relies more on VP35 for this process. MBGV VP30 phosphorylation may instead regulate NP binding. Comparative studies using chimeric minigenomes and phosphorylation-deficient mutants highlight these functional divergences .

Q. How do reverse genetic systems elucidate the minimal protein requirements for Marburg virus replication?

Reverse genetics systems (e.g., vaccinia T7 or plasmid-based) express NP, VP35, VP30, and L alongside minigenomes containing reporter genes (e.g., CAT). By omitting individual proteins, researchers demonstrated that NP, VP35, and L are sufficient for replication, while VP30 is dispensable in MBGV (unlike EBOV) .

Methodological Considerations

  • Experimental Design : Use minigenome systems with variable NP:VP35 ratios to study replication efficiency .
  • Structural Analysis : Combine cryo-EM and crystallography to capture NP conformational states .
  • Diagnostic Validation : Test primer specificity against diverse filovirus strains and clinical samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.